3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
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Overview
Description
3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a complex organic compound with a unique structure that includes a chlorophenyl group and a benzoxadiazocin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one typically involves multiple steps. One common method starts with the preparation of the chlorophenyl derivative, followed by cyclization to form the benzoxadiazocin ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions often require specific solvents, temperatures, and catalysts to proceed efficiently. For example, oxidation reactions may be carried out in aqueous or organic solvents at elevated temperatures, while reduction reactions might require anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 3-(4-chlorophenyl)propionic acid
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one stands out due to its unique benzoxadiazocin ring structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H15ClN2O2 |
---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
10-(4-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-17-10-14(13-4-2-3-5-15(13)22-17)19-16(21)20(17)12-8-6-11(18)7-9-12/h2-9,14H,10H2,1H3,(H,19,21) |
InChI Key |
WDCDCOYDLLWGHI-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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